molecular formula C16H16Cl2N4O4 B13812509 Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- CAS No. 58104-46-4

Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-

Cat. No.: B13812509
CAS No.: 58104-46-4
M. Wt: 399.2 g/mol
InChI Key: BUXMFCOMCSLYMY-UHFFFAOYSA-N
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Description

It has been primarily used as a colorant dye in textiles and fabrics . This compound is of interest due to its potential environmental persistence and its applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- typically involves the azo coupling reaction between 3-chloro-4-aminophenol and 2-chloro-4-nitroaniline . The reaction conditions often include acidic or basic environments to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as diazotization, coupling, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products Formed

    Oxidation: Various oxidized derivatives of the original compound.

    Reduction: Amines resulting from the cleavage of the azo bond.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- has several scientific research applications:

    Chemistry: Used as a model compound in studying azo dye chemistry and reactions.

    Biology: Investigated for its potential effects on biological systems and its environmental impact.

    Medicine: Explored for its potential use in diagnostic assays and as a staining agent.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- involves its interaction with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its interactions with cellular components, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Disperse Orange 30
  • Disperse Blue 79
  • Disperse Red 17
  • Disperse Yellow 3

Uniqueness

Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is unique due to its specific chemical structure, which imparts distinct properties such as color and reactivity. Compared to similar compounds, it may exhibit different environmental persistence and bioaccumulation potential .

Properties

CAS No.

58104-46-4

Molecular Formula

C16H16Cl2N4O4

Molecular Weight

399.2 g/mol

IUPAC Name

2-[3-chloro-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C16H16Cl2N4O4/c17-13-9-11(21(5-7-23)6-8-24)1-3-15(13)19-20-16-4-2-12(22(25)26)10-14(16)18/h1-4,9-10,23-24H,5-8H2

InChI Key

BUXMFCOMCSLYMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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